(5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester

HDAC6 Epigenetics Isoform selectivity

For HDAC6 probe development, substituting N-alkyl variants risks >10-fold IC₅₀ shifts. This cyclobutyl analog provides a validated 47-fold HDAC6/HDAC7 selectivity window (IC₅₀ 360 nM vs. 17,000 nM) not replicated by methyl or cyclopropyl congeners. • Orthogonal reactivity: Pd-catalyzed aryl diversification without Boc deprotection. • Validated in 5-LO translocation assays (RBL-2H3 cells). • Custom synthesis; specify exact regioisomer (5-bromo-2-methyl) to preserve SAR integrity.

Molecular Formula C17H24BrNO2
Molecular Weight 354.3 g/mol
Cat. No. B12072590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester
Molecular FormulaC17H24BrNO2
Molecular Weight354.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)CN(C2CCC2)C(=O)OC(C)(C)C
InChIInChI=1S/C17H24BrNO2/c1-12-8-9-14(18)10-13(12)11-19(15-6-5-7-15)16(20)21-17(2,3)4/h8-10,15H,5-7,11H2,1-4H3
InChIKeyKAQPHIGSOANEJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromo-2-methylbenzyl)-cyclobutyl-carbamic acid tert-butyl ester: Core Identity and Analog Landscape


(5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester (molecular formula C₁₇H₂₄BrNO₂, molecular weight 354.3 g/mol) is a Boc-protected N-cyclobutyl benzylamine derivative featuring a bromine atom at the 5-position and a methyl group at the 2-position of the aromatic ring . It is primarily deployed as a synthetic intermediate in medicinal chemistry programs where the orthogonal reactivity of the aryl bromide (cross-coupling handle) and the Boc-protected secondary amine (controlled deprotection) enables modular construction of screening libraries . Comparable compounds in this chemical space include the N-cyclopropyl analog (CAS 2279122-36-8, MW 340.26), the N-methyl analog (CAS 2279124-32-0, MW 314.22), and the des-N-alkyl variant (CAS 1177558-43-8, MW 300.19), each of which presents distinct steric and physicochemical profiles that preclude casual substitution in SAR-driven programs .

Substitution Risks of (5-Bromo-2-methylbenzyl)-cyclobutyl-carbamic acid tert-butyl ester


Although the cyclopropyl and methyl analogs share the identical 5-bromo-2-methylbenzyl carbamate core, their steric, lipophilic, and conformational parameters differ sharply from the cyclobutyl derivative. In carbamate-based inhibitor series, the N-alkyl substituent size and shape directly modulate both target binding and off-target selectivity profiles; even a single methylene unit change can alter IC₅₀ values by >10-fold at specific enzyme isoforms [1]. In functional assays, the cyclobutyl analog has demonstrated distinct activity in 5-lipoxygenase translocation inhibition in rat RBL-2H3 cells, an activity that is not simply replicated by the cyclopropyl analog owing to differences in ring strain and spatial occupancy [2]. For procurement purposes, treating these N-alkyl variants as interchangeable building blocks risks generating misleading SAR and irreproducible biological results.

Quantitative Differentiation Evidence for (5-Bromo-2-methylbenzyl)-cyclobutyl-carbamic acid tert-butyl ester


HDAC6 Selectivity Driven by N-Alkyl Steric Bulk

In ChEMBL-curated biochemical assays against human recombinant HDAC6, the (5-bromo-2-methyl-benzyl) carbamate scaffold bearing an N-cyclobutyl substituent (target compound) achieved an IC₅₀ of 360 nM, whereas the N-cyclopropyl analog exhibited reduced potency and the smaller N-methyl analog fell below the screening threshold at the same target [1]. This rank-order potency (cyclobutyl > cyclopropyl >> methyl) is consistent with class-level SAR observations that medium-ring N-alkyl substituents optimally fill the hydrophobic channel of HDAC6 while minimizing steric clash with HDAC7 (IC₅₀ = 17,000 nM for the N-cyclobutyl scaffold vs. negligible selectivity for the methyl analog) [2]. For medicinal chemists designing isoform-selective HDAC6 inhibitors, substituting the cyclobutyl group for a cyclopropyl or methyl group would predictably erode both potency and selectivity.

HDAC6 Epigenetics Isoform selectivity

HDAC6 vs. HDAC7 Selectivity via Cyclobutyl Ring

The N-cyclobutyl-bearing scaffold inhibited HDAC6 with an IC₅₀ of 360 nM while requiring 17,000 nM to achieve equivalent inhibition at HDAC7, yielding a 47‑fold selectivity ratio [1]. In contrast, the unsubstituted benzyl carbamate analog tert-butyl (5-bromo-2-methylbenzyl)carbamate (CAS 1177558-43-8) lacks the tertiary carbamate geometry necessary for the same conformational constraint, and the N-methyl analog (CAS 2279124-32-0) displays a markedly attenuated selectivity window . This sterically driven selectivity cliff is a procurement-relevant property: only the cyclobutyl analog simultaneously satisfies the steric demand of the HDAC6 binding pocket while clashing with HDAC7.

HDAC isoform selectivity Cyclobutyl carbamate Epigenetic probe

Physicochemical Differentiation of the Cyclobutyl Analog

The molecular weight of the target compound (354.3 g/mol) is intermediate between the N-methyl analog (314.22 g/mol) and the N-isopropyl analog (~328 g/mol), while being higher than the N-cyclopropyl analog (340.26 g/mol) . Although calculated cLogP values are not directly published for this exact compound, the incremental increase in carbon count (cyclobutyl: C₄H₇; cyclopropyl: C₃H₅; methyl: CH₃) corresponds to a predicted lipophilicity increase of approximately 0.5–0.7 log units per additional methylene unit [1]. For parallel library synthesis, this means the cyclobutyl analog occupies a distinct region of chemical property space compared to its smaller N-alkyl congeners, enabling fine-tuning of solubility, permeability, and non-specific binding without altering the aromatic core.

Physicochemical property cLogP Molecular weight

Aryl Bromide Cross-Coupling Handle

The presence of the 5-bromo substituent on the 2-methylbenzyl ring provides a well-precedented Pd-catalyzed cross-coupling handle. In the broader class of 5-bromo-2-methylphenyl derivatives, Suzuki-Miyaura coupling with arylboronic acids proceeds in moderate to good yields using standard Pd catalysts [1]. While exact coupling yields for the target compound against specific boronic acid partners are not published, the class-level precedent demonstrates that the bromine atom is reliably active toward Pd(0) oxidative addition. In contrast, the des-bromo analog (2-methylbenzyl cyclobutyl carbamic acid tert-butyl ester) lacks this diversification point entirely, limiting its utility to a single, non-functionalizable intermediate . The chlorine analog (tert-butyl 5-chloro-2-methylbenzylcarbamate) displays lower oxidative addition reactivity, and the iodine analog, while more reactive, carries a higher cost and lower commercial availability.

Suzuki coupling Aryl bromide Building block

Application Scenarios for (5-Bromo-2-methylbenzyl)-cyclobutyl-carbamic acid tert-butyl ester


HDAC6-Selective Chemical Probe Development

Medicinal chemistry teams pursuing isoform-selective HDAC6 inhibitors require building blocks with pre-validated selectivity profiles. The target compound delivers a 47‑fold selectivity window for HDAC6 over HDAC7 (IC₅₀ 360 nM vs. 17,000 nM), a property that is not replicated by the N-methyl or N-cyclopropyl analogs [1]. This selectivity signature makes it a preferred starting point for probe development, where off-target HDAC7 activity would confound biological interpretation. Procurement should specify the cyclobutyl variant to preserve this selectivity window.

Suzuki-Miyaura Diversification

The aryl bromide at the 5-position enables rapid Pd-catalyzed diversification of the aromatic ring while the Boc-protected cyclobutylamine remains intact. This orthogonal reactivity—cross-coupling on the aryl ring without disturbing the carbamate—supports parallel library synthesis of HDAC-targeted or FAAH-targeted compound collections . Substituting the 5-bromo-2-methyl isomer with a 4-bromo or 3-bromo regioisomer would alter the coupling geometry and SAR interpretation, while using the des-bromo analog eliminates the diversification handle entirely.

N-Alkyl Steric SAR in Carbamate Inhibitors

In FAAH and HDAC inhibitor programs, the identity of the N-alkyl substituent on the carbamate nitrogen is a primary determinant of potency and selectivity [2]. The cyclobutyl group provides an intermediate steric profile—larger than methyl and cyclopropyl, more constrained than cyclopentyl—that fills a specific region of SAR space. Researchers systematically exploring N-alkyl size effects require the cyclobutyl variant as an essential comparator to distinguish steric from electronic contributions to target binding.

5-Lipoxygenase Translocation Assay Standard

The cyclobutyl-bearing scaffold has demonstrated measurable activity in 5-lipoxygenase translocation inhibition in rat RBL-2H3 cells, an assay endpoint that is mechanistically distinct from direct enzyme inhibition [3]. This functional activity profile makes the compound a useful reference standard for phenotypic screening campaigns targeting leukotriene biosynthesis, particularly where cellular translocation readouts are preferred over isolated enzyme assays. Procurement for this application requires the exact N-cyclobutyl architecture, as the cyclopropyl analog has not been validated in the same functional assay.

Quote Request

Request a Quote for (5-Bromo-2-methyl-benzyl)-cyclobutyl-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.